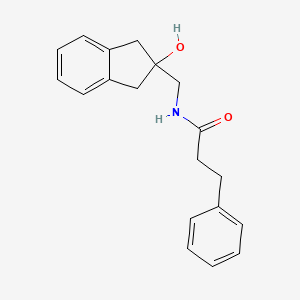
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unfortunately, I couldn’t find a specific description for this compound. It’s possible that it’s a novel compound or not widely used in the scientific community.
Synthesis Analysis
I was unable to find specific information on the synthesis of this compound. The synthesis would likely depend on the specific structure of the compound and the functional groups present.Molecular Structure Analysis
I couldn’t find specific information on the molecular structure of this compound. Typically, the structure would be determined using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
I was unable to find specific information on the chemical reactions involving this compound. The reactivity would likely depend on the functional groups present in the molecule.Physical And Chemical Properties Analysis
I was unable to find specific information on the physical and chemical properties of this compound. These properties would be determined by the structure and functional groups of the molecule.Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide exhibits unique reactivity due to its nucleophilic centers, which have been explored in the chemoselective synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. This reactivity is crucial for developing synthetic pathways that yield complex molecular structures, with potential applications in pharmaceuticals and material science. The chemoselective reactions involving this compound and electrophiles like dihaloalkanes and aldehydes result in the formation of these cyclic structures, showcasing its utility in organic synthesis (Hajji et al., 2002).
Corrosion Inhibition
The compound's derivatives have been investigated for their effectiveness as corrosion inhibitors, particularly for protecting mild steel in acidic environments. Such applications are crucial in extending the lifespan of metal structures and components in various industries, including construction and manufacturing. The study of Schiff base compounds related to this compound has shown significant inhibition efficiencies, making them valuable in developing new corrosion-resistant materials and coatings (Leçe et al., 2008).
Green Chemistry
The compound's derivatives have been synthesized in environmentally friendly conditions using ionic liquids, highlighting the importance of green chemistry principles in chemical synthesis. This approach not only leads to high yields and operational simplicity but also minimizes environmental impact, making the process more sustainable. Such methodologies are increasingly important in the development of new chemicals and materials, aligning with global efforts to reduce pollution and waste in the chemical industry (Li et al., 2013).
Enzymatic Reactions and Metabolism
Understanding the N-demethylation of compounds structurally related to N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide provides insights into enzymatic reactions and metabolism processes in biological systems. Such studies are crucial in drug development, toxicology, and understanding the biochemical pathways involved in the metabolism of various substances (Abdel-Monem, 1975).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of this compound. Typically, this information would be provided in a Material Safety Data Sheet (MSDS) for the compound.
Zukünftige Richtungen
I couldn’t find specific information on the future directions for research on this compound. The future directions would likely depend on the current state of research and the potential applications of the compound.
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-18(11-10-15-6-2-1-3-7-15)20-14-19(22)12-16-8-4-5-9-17(16)13-19/h1-9,22H,10-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIWDILHKFEKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)CCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

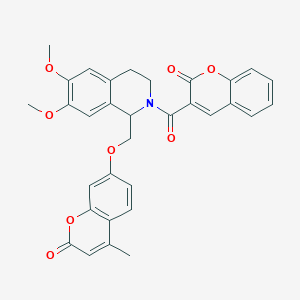
![2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428091.png)
![7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2428092.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2428095.png)
![N-(furan-2-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2428096.png)

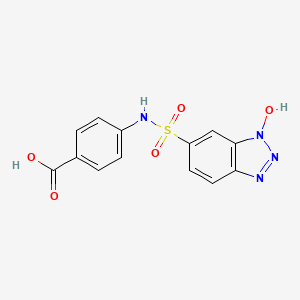
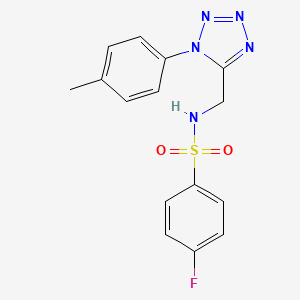
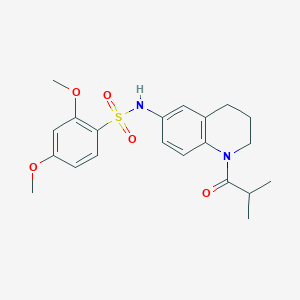
![(Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2428107.png)
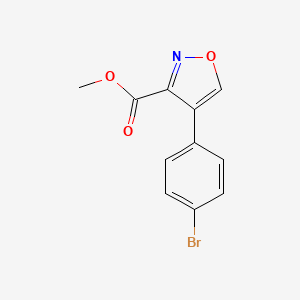
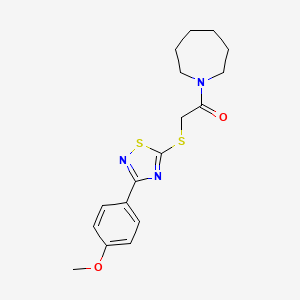
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methylbenzamide](/img/structure/B2428111.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2428112.png)